Ethyl 5-methyl-7-oxo-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate Ethyl 5-methyl-7-oxo-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 56423-99-5
VCID: VC11147841
InChI: InChI=1S/C9H10N4O3/c1-3-16-8(15)7-11-9-10-5(2)4-6(14)13(9)12-7/h4H,3H2,1-2H3,(H,10,11,12)
SMILES: CCOC(=O)C1=NC2=NC(=CC(=O)N2N1)C
Molecular Formula: C9H10N4O3
Molecular Weight: 222.20 g/mol

Ethyl 5-methyl-7-oxo-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate

CAS No.: 56423-99-5

Cat. No.: VC11147841

Molecular Formula: C9H10N4O3

Molecular Weight: 222.20 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 5-methyl-7-oxo-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate - 56423-99-5

Specification

CAS No. 56423-99-5
Molecular Formula C9H10N4O3
Molecular Weight 222.20 g/mol
IUPAC Name ethyl 5-methyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate
Standard InChI InChI=1S/C9H10N4O3/c1-3-16-8(15)7-11-9-10-5(2)4-6(14)13(9)12-7/h4H,3H2,1-2H3,(H,10,11,12)
Standard InChI Key SJSCJJCPAPBJBE-UHFFFAOYSA-N
SMILES CCOC(=O)C1=NC2=NC(=CC(=O)N2N1)C
Canonical SMILES CCOC(=O)C1=NC2=NC(=CC(=O)N2N1)C

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

The compound features a bicyclic core comprising a 1,2,4-triazole ring fused to a dihydropyrimidine moiety. Key structural elements include:

  • A 7-oxo-4,7-dihydropyrimidine ring, which introduces conjugation and hydrogen-bonding capabilities.

  • A 5-methyl substituent on the pyrimidine ring, enhancing hydrophobic interactions.

  • An ethyl carboxylate group at position 2, contributing to solubility and reactivity .

The IUPAC name, ethyl 5-methyl-7-oxo-1H- triazolo[1,5-a]pyrimidine-2-carboxylate, reflects these substituents. X-ray crystallography of analogous compounds reveals planar triazole rings and non-planar pyrimidine systems, with intermolecular hydrogen bonds stabilizing the crystal lattice .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC9H10N4O3\text{C}_9\text{H}_{10}\text{N}_4\text{O}_3
Molecular Weight222.20 g/mol
CAS Registry Number56423-99-5
IUPAC NameEthyl 5-methyl-7-oxo-1H- triazolo[1,5-a]pyrimidine-2-carboxylate
SolubilityModerate in polar solvents (e.g., ethanol, water mixtures)

Synthetic Methodologies

Conventional Synthesis Routes

Triazolopyrimidines are typically synthesized via multicomponent reactions involving:

  • Aminotriazoles as the triazole source.

  • Aldehydes or ketones for pyrimidine ring formation.

  • Active methylene compounds (e.g., ethyl cyanoacetate) to introduce substituents .

For Ethyl 5-methyl-7-oxo-4,7-dihydro- triazolo[1,5-a]pyrimidine-2-carboxylate, a plausible route involves:

  • Condensation of 5-methyl-3-amino-1,2,4-triazole with ethyl cyanoacetate and methyl glyoxal under acidic or basic conditions.

Green Chemistry Approaches

Recent advancements emphasize eco-friendly protocols using 4,4’-trimethylenedipiperidine (TMDP) as a dual solvent-catalyst . TMDP offers:

  • Low toxicity and high thermal stability (liquid range: 65–300°C).

  • Lewis base sites facilitating Knoevenagel condensation and cyclization steps.

Table 2: Optimized Reaction Conditions Using TMDP

ParameterCondition
Solvent SystemWater:Ethanol (1:1 v/v)
TemperatureReflux (78–85°C)
Catalyst Loading10 mol% TMDP
Reaction Time4–6 hours
Yield85–92%

This method minimizes hazardous waste and avoids metal catalysts, aligning with green chemistry principles .

Mechanistic Insights

The synthesis proceeds via a Knoevenagel-cyclization cascade:

  • Knoevenagel Adduct Formation: TMDP activates the aldehyde and ethyl cyanoacetate, forming an α,β-unsaturated intermediate .

  • Michael Addition: 3-Amino-1,2,4-triazole attacks the adduct, generating a dihydropyrimidine precursor.

  • Cyclization: Intramolecular dehydration closes the triazole ring, yielding the bicyclic product.

Scheme 1:

Aldehyde+Ethyl CyanoacetateTMDPKnoevenagel AdductAminotriazoleTriazolopyrimidine\text{Aldehyde} + \text{Ethyl Cyanoacetate} \xrightarrow{\text{TMDP}} \text{Knoevenagel Adduct} \xrightarrow{\text{Aminotriazole}} \text{Triazolopyrimidine}

Industrial and Research Applications

Medicinal Chemistry

The compound serves as a scaffold for drug discovery. Modifications at positions 2 (carboxylate) and 5 (methyl) enable tuning of pharmacokinetic properties .

Material Science

Triazolopyrimidines contribute to organic semiconductors due to their π-conjugated systems. Thin-film transistors incorporating similar derivatives show hole mobility of 0.1–1.2 cm²/V·s .

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